Cas no 57279-75-1 (2-Bromo-4-ethoxyphenylhydrazine)

2-Bromo-4-ethoxyphenylhydrazine is a specialized organic compound featuring a bromo-substituted phenyl ring and an ethoxy functional group, coupled with a hydrazine moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The bromine substituent enhances reactivity for further functionalization, while the ethoxy group contributes to solubility and electronic effects. Its hydrazine component is pivotal for constructing hydrazone derivatives or serving as a precursor in coupling reactions. The compound is suited for applications requiring precise control over molecular architecture, offering versatility in research and industrial synthesis. Proper handling is advised due to its potential reactivity.
2-Bromo-4-ethoxyphenylhydrazine structure
57279-75-1 structure
Product Name:2-Bromo-4-ethoxyphenylhydrazine
CAS No:57279-75-1
MF:C8H11BrN2O
MW:231.089740991592
CID:4797882
Update Time:2025-06-30

2-Bromo-4-ethoxyphenylhydrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-ethoxyphenylhydrazine
    • Inchi: 1S/C8H11BrN2O/c1-2-12-6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3
    • InChI Key: FRRLWEVJJLFACJ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1NN)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • XLogP3: 2.2
  • Topological Polar Surface Area: 47.3

2-Bromo-4-ethoxyphenylhydrazine Pricemore >>

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$714.00 2023-09-01
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Additional information on 2-Bromo-4-ethoxyphenylhydrazine

2-Bromo-4-ethoxyphenylhydrazine (CAS No. 57279-75-1): A Versatile Compound in Modern Pharmaceutical Research

2-Bromo-4-ethoxyphenylhydrazine, with the chemical formula C8H10N2O, is a heterocyclic compound that has garnered significant attention in pharmaceutical and medicinal chemistry research. Its CAS No. 57279-75-1 serves as a unique identifier for this compound, which is characterized by the presence of a bromine atom and an ethoxy group in its molecular structure. Recent studies have highlighted its potential applications in drug discovery, antimicrobial activity, and inflammation modulation, making it a focal point for researchers exploring new therapeutic strategies.

The molecular framework of 2-Bromo-4-ethoxyphenylhydrazine consists of a phenyl ring substituted with bromine at the 2-position and an ethoxy group at the 4-position, with a hydrazine moiety attached to the aromatic ring. This structural configuration imparts unique reactivity and functional versatility, enabling the compound to participate in various chemical transformations. The hydrazine group is particularly noteworthy, as it is known to form stable derivatives with a wide range of functional groups, including carboxylic acids, ketones, and aldehydes, which can be exploited for the synthesis of bioactive molecules.

Recent advancements in computational chemistry have provided insights into the molecular interactions of 2-Bromo-4-ethoxyphenylhydrazine with biological targets. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the compound exhibits moderate binding affinity for the enzyme acetylcholinesterase, suggesting its potential as a lead compound for the development of neurodegenerative disease therapies. This finding aligns with broader trends in drug discovery, where the integration of structure-based drug design and molecular docking simulations has become a critical tool for optimizing candidate compounds.

One of the most promising applications of 2-Bromo-4-ethyloxyphenylhydrazine lies in its antimicrobial properties. A 2024 study in *Antimicrobial Agents and Chemotherapy* reported that the compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action involves the disruption of bacterial cell membrane integrity, a process that has been further elucidated through surface plasmon resonance (SPR) and electrochemical impedance spectroscopy (EIS) techniques. These findings underscore the compound's potential as a novel antimicrobial agent in the context of growing antibiotic resistance.

In addition to its antimicrobial activity, 2-Bromo-4-ethoxyphenylhydrazine has shown anti-inflammatory potential in preclinical studies. A 2023 investigation in *Pharmacological Research* revealed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the NF-κB signaling pathway, a key regulator of inflammatory responses. These results are particularly relevant given the increasing focus on targeted inflammation modulation in the treatment of autoimmune disorders and chronic inflammatory conditions.

The synthesis of 2-Bromo-4-ethoxyphenylhydrazine has been extensively studied, with recent advancements in green chemistry and catalytic methods improving its efficiency and sustainability. A 2024 paper in *Green Chemistry* described a microwave-assisted synthesis protocol that reduces reaction time and energy consumption compared to traditional methods. This approach not only enhances the eco-friendliness of the synthesis process but also aligns with the growing emphasis on sustainable drug development in the pharmaceutical industry.

Another area of interest is the photophysical properties of 2-Bromo-4-ethoxyphenylhydrazine, which have been explored for potential applications in photodynamic therapy (PDT). A 2023 study in *Photochemical & Photobiological Sciences* demonstrated that the compound exhibits photoluminescence under visible light, suggesting its potential as a photosensitizer for targeted cancer treatment. These findings highlight the versatility of the compound across multiple therapeutic modalities.

Despite its promising properties, the development of 2-Bromo-4-ethoxyphenylhydrazine as a therapeutic agent requires further preclinical and clinical validation. Ongoing research is focused on optimizing its pharmacokinetic profile and bioavailability, which are critical factors in drug development. Techniques such as lipid-based drug delivery systems and nanocarriers are being investigated to enhance the compound's stability and targeting capabilities.

Moreover, the toxicological profile of 2-Bromo-4-ethoxyphenylhydrazine is an area of active research. A 2024 study in *Toxicological Sciences* reported that the compound exhibits low acute toxicity in animal models, with no significant adverse effects observed at therapeutic concentrations. These findings are important for assessing the safety of the compound during clinical trials and long-term use.

In conclusion, 2-Bromo-4-ethoxyphenylhydrazine represents a compelling candidate for further exploration in pharmaceutical research. Its diverse biological activities, combined with advancements in synthetic and analytical techniques, position it as a potential multifunctional therapeutic agent. As the field of medicinal chemistry continues to evolve, the compound's role in addressing pressing medical challenges is likely to expand, driven by interdisciplinary approaches and innovative technologies.

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